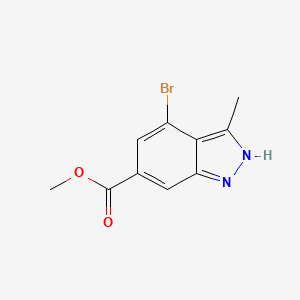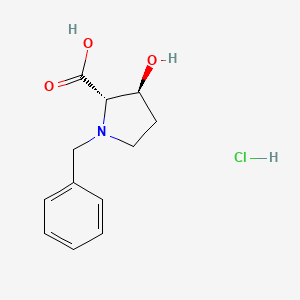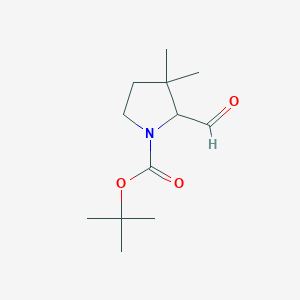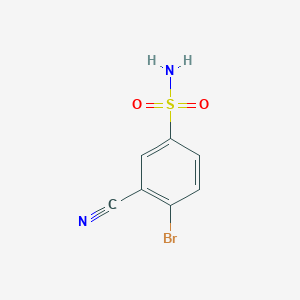
(4-Bromo-2-chloropyridin-3-yl)methanol
Übersicht
Beschreibung
“(4-Bromo-2-chloropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1805568-08-4 . It has a molecular weight of 222.47 . This compound is used in various scientific research due to its versatile nature, which allows for diverse applications, from organic synthesis to drug discovery.
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-2-chloro-3-pyridinyl)methanol . The InChI code is 1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromo-2-chloropyridin-3-yl)methanol” has a density of 1.8±0.1 g/cm3 . Its boiling point is 333.5±37.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, similar in structure to (4-Bromo-2-chloropyridin-3-yl)methanol, was synthesized and characterized, revealing significant antibacterial activities (Wang et al., 2008).
- Another related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was synthesized and analyzed, indicating potential in molecular structure studies (Lakshminarayana et al., 2009).
Biocatalytic Synthesis
- S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), a structurally similar compound, was synthesized using a biocatalytic process in a liquid-liquid biphasic microreaction system. This demonstrated an efficient, green, and economic synthesis method (Chen et al., 2021).
Catalytic Applications
- The dinuclear complexes involving similar pyridine alcohol ligands demonstrated potential in catalytic applications, particularly in ethylene oligomerization (Kermagoret & Braunstein, 2008).
Potential in Pharmaceutical Sciences
- Synthesis of 3-halopyrroles from similar pyridine derivatives indicated potential applications in developing physiologically active compounds for pharmaceutical sciences and agrochemistry (Kimpe et al., 1997).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
(4-bromo-2-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKBYCNKINKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)





![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)